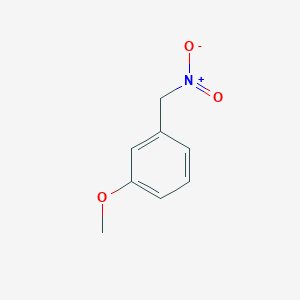

1-Methoxy-3-(nitromethyl)benzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(nitromethyl)benzene can be synthesized through nitration of anisole (methoxybenzene). The nitration process involves treating anisole with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically not exceeding 50°C . This reaction introduces the nitro group into the benzene ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, concentration of reagents, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methoxy-3-(nitromethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Reduction: 3-Methoxyaniline (m-Anisidine) is formed when the nitro group is reduced to an amine group.

Oxidation: 3-Methoxybenzoic acid is formed when the methoxy group is oxidized to a carboxylic acid group.

Applications De Recherche Scientifique

Chemistry

1-Methoxy-3-(nitromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: The compound can be oxidized to form quinones or other derivatives.

- Reduction: The nitro group can be reduced to form amines, which are valuable in pharmaceutical synthesis.

- Substitution Reactions: The methoxy and nitromethyl groups can participate in nucleophilic substitution reactions under basic conditions.

Biological Research

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies suggest that the compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity: Investigations into its interaction with cellular components have shown promise in anticancer applications, particularly through the formation of reactive intermediates that can induce apoptosis in cancer cells.

Industrial Applications

In industrial settings, this compound is utilized for:

- Dyes and Pigments Production: Its chemical structure allows for incorporation into dye manufacturing processes.

- Chemical Intermediates: It is used as a precursor in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of various chemical products.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Pharmaceuticals

In another investigation, researchers used this compound as an intermediate for synthesizing novel anticancer compounds. The synthesized derivatives were tested for cytotoxicity against cancer cell lines, demonstrating promising results that warrant further exploration.

Mécanisme D'action

The mechanism of action of 1-Methoxy-3-(nitromethyl)benzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, altering the compound’s reactivity and properties.

Comparaison Avec Des Composés Similaires

1-Methoxy-3-(nitromethyl)benzene can be compared with other similar compounds, such as:

Activité Biologique

1-Methoxy-3-(nitromethyl)benzene, also known as 3-methoxy-1-nitrobenzene, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a nitromethyl group (-NO₂) attached to a benzene ring. The molecular formula for this compound is C₈H₉N₃O₂. The unique structural features contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA and induce cellular damage. This process is crucial in the action of various antibiotics, including metronidazole and chloramphenicol, which are known to act through similar pathways .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bacterial Inhibition | 10-50 | |

| Metronidazole | Bacterial Inhibition | 8-16 | |

| Chloramphenicol | Bacterial Inhibition | 4-8 |

2. Anti-inflammatory Effects

The anti-inflammatory properties of nitro compounds have been documented in various studies. Specifically, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group in the compound can be reduced to form nitroso intermediates, which are highly reactive and can interact with cellular macromolecules such as DNA and proteins .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

Case Studies

A recent study examined the effects of this compound on various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent . Additionally, animal studies showed that administration of the compound led to decreased inflammation markers in models of acute inflammation .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects. Studies indicate that high doses may lead to adverse effects such as weight loss and organ weight alterations in animal models. Notably, mutagenicity tests revealed that while some strains showed susceptibility to mutagenic effects, others did not exhibit significant changes under similar conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methoxy-3-(nitromethyl)benzene with high purity and yield?

Basic Research Question

The compound is typically synthesized via condensation of 3-methoxybenzaldehyde with nitroethane derivatives. A high-yield method involves reacting 3-methoxybenzaldehyde (10 mmol) with nitromethane under acidic or basic conditions to form the nitrovinyl intermediate. For example, a reported procedure achieved 80% yield using a catalytic system, followed by purification via silica gel chromatography (hexane/EtOAc 8:2) . Key steps include:

- Reaction conditions : Stirring at room temperature or mild heating (40–60°C) for 12–24 hours.

- Purification : Column chromatography to isolate the product from unreacted starting materials and byproducts.

- Yield optimization : Adjusting stoichiometry (1:1.2 aldehyde/nitroethane ratio) and catalyst loading (e.g., 10 mol% proline derivatives for enantioselective synthesis) .

Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

Basic Research Question

1H and 13C NMR are critical for structural confirmation. Key spectral features include:

- 1H NMR (CDCl₃) : Aromatic protons resonate as a triplet at δ 7.25 ppm (J = 7.9 Hz, 1H), with adjacent methoxy protons at δ 3.80 ppm (singlet, 3H). The nitromethyl group shows distinct splitting patterns at δ 4.60 ppm (t, J = 7.4 Hz, 2H) and δ 3.29 ppm (t, J = 7.4 Hz, 2H) .

- 13C NMR : The methoxy carbon appears at δ 55.3 ppm, while the nitromethyl carbons are observed at δ 76.3 and 33.5 ppm .

- Mass spectrometry : ESI/MS typically shows [M+H]+ peaks around m/z 193–195, depending on isotopic distribution .

Q. What challenges arise in isolating this compound, and how can they be mitigated?

Advanced Research Question

Key challenges :

- Byproduct formation : Competing reactions (e.g., over-nitration or dimerization) may occur under harsh conditions.

- Purification difficulties : The compound’s polarity is similar to nitroalkene intermediates, complicating chromatographic separation.

Solutions : - Use gradient elution (e.g., hexane to EtOAc) during column chromatography to enhance resolution .

- Employ low-temperature crystallization with solvents like dichloromethane/hexane to isolate pure crystals.

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) to minimize over-reaction .

Q. How does the nitromethyl group influence the compound’s reactivity in Michael addition reactions?

Advanced Research Question

The electron-withdrawing nitromethyl group enhances the electrophilicity of the adjacent β-carbon, making it a potent Michael acceptor. For example:

- Mechanistic insight : The nitro group stabilizes the transition state through resonance, enabling asymmetric catalysis. A bifunctional B,N-based catalyst can achieve enantioselectivity >90% ee via a 10-membered cyclic transition state .

- Experimental design : Optimize solvent polarity (e.g., THF or toluene) and catalyst (e.g., chiral proline derivatives) to control stereochemistry .

Q. What computational methods predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrostatic potential : Highlighting nucleophilic/electrophilic regions for reaction planning.

- Frontier molecular orbitals : Predicting HOMO-LUMO gaps (~4.5 eV) to assess redox activity .

- Thermodynamic stability : Comparing conformational isomers (e.g., trans vs. cis nitrovinyl groups) to guide synthesis .

Q. Are there isomeric forms of this compound, and how are they resolved?

Advanced Research Question

Isomerism : The compound may exhibit E/Z isomerism if the nitromethyl group is part of a vinyl system (e.g., 1-Methoxy-3-(2-nitrovinyl)benzene).

Analytical resolution :

Propriétés

IUPAC Name |

1-methoxy-3-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJOGXGWTIGBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.